N-(2-{[2,2'-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide
CAS No.: 2640980-24-9
Cat. No.: VC11852516
Molecular Formula: C15H13NOS3
Molecular Weight: 319.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640980-24-9 |
|---|---|
| Molecular Formula | C15H13NOS3 |
| Molecular Weight | 319.5 g/mol |
| IUPAC Name | N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C15H13NOS3/c17-15(14-4-2-10-19-14)16-8-7-11-5-6-13(20-11)12-3-1-9-18-12/h1-6,9-10H,7-8H2,(H,16,17) |
| Standard InChI Key | IKDQXFUSOCZEON-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)C3=CC=CS3 |
| Canonical SMILES | C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)C3=CC=CS3 |
Introduction
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds widely studied for their electronic properties, biological activities, and potential applications in materials science. This compound, in particular, features a bithiophene moiety linked to a thiophene carboxamide group via an ethyl spacer.
Structural Features
The compound's structure is characterized by:
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A bithiophene unit, which consists of two thiophene rings connected at the 5-position.
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An ethyl linker, providing flexibility and spatial separation between the bithiophene and the carboxamide group.
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A thiophene-2-carboxamide moiety, which introduces polarity and potential for hydrogen bonding.
These features make the compound versatile for applications in organic electronics and biological systems.
Synthesis
The synthesis of such compounds typically involves:
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Functionalizing one thiophene ring to introduce an ethyl spacer.
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Coupling the functionalized thiophene with another thiophene ring to form the bithiophene structure.
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Attaching a carboxamide group to complete the molecule.
Electronic Applications
Thiophenes are known for their excellent electronic properties, such as high charge mobility and stability under environmental conditions. The incorporation of bithiophene units enhances conjugation, making this compound suitable for:
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Organic semiconductors.
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Light-emitting diodes (LEDs).
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Solar cells.
Material Science
The rigid planar structure of bithiophenes contributes to their application in constructing polymers and supramolecular assemblies for advanced materials.
Comparative Data Table
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